2,3,5-Trifluorobenzaldehyde
Overview
Description
2,3,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trifluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with aluminum trichloride and hydrogen trifluoride. This reaction typically requires controlled conditions to ensure the selective fluorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3,5-trifluorobenzoic acid.
Reduction: Reduction reactions can convert it to 2,3,5-trifluorobenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include Grignard reagents and organolithium compounds.
Major Products:
Oxidation: 2,3,5-Trifluorobenzoic acid.
Reduction: 2,3,5-Trifluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trifluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting fluorine-containing functional groups.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,5-Trifluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its behavior in biological systems and industrial processes .
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
Comparison: 2,3,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which affects its chemical reactivity and physical properties. Compared to 2,4,5-Trifluorobenzaldehyde, it has different electronic effects and steric hindrance, leading to variations in reaction outcomes. The presence of three fluorine atoms in specific positions also distinguishes it from 3,5-Difluorobenzaldehyde, which has only two fluorine atoms .
Properties
IUPAC Name |
2,3,5-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUNVQGCKIBORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380306 | |
Record name | 2,3,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126202-23-1 | |
Record name | 2,3,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trifluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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